Azido-PEG4-TFP ester

Catalog No.
S3398877
CAS No.
1807505-33-4
M.F
C17H21F4N3O6
M. Wt
439.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-TFP ester

CAS Number

1807505-33-4

Product Name

Azido-PEG4-TFP ester

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H21F4N3O6

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2

InChI Key

AGVABWOMXXXMSG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F

Azido-PEG4-TFP ester is a specialized compound used primarily in bioconjugation and click chemistry applications. This compound features an azide functional group linked to a polyethylene glycol (PEG) chain of four units, terminated with a trifluoroacetyl (TFP) ester. Its chemical formula is represented as C17H21F3N3O, and it has a molecular weight of approximately 439.4 g/mol. The presence of the azide group allows for bioorthogonal reactions, making it particularly useful in labeling biomolecules without interfering with biological systems .

Azido-PEG4-TFP ester acts as a bridge between two biomolecules. The TFP ester reacts specifically with primary amines on one biomolecule, forming an amide bond. The remaining azide group then participates in click chemistry with a complementary alkyne group on another biomolecule or payload molecule, resulting in a stable covalent linkage via a triazole ring []. This approach allows for efficient and selective conjugation of various biomolecules for diverse applications.

Bioconjugation via Click Chemistry

Azido-PEG4-TFP ester is a heterobifunctional molecule. It possesses two functional groups:

  • Azide group (N3): This group readily participates in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. CuAAC is a highly efficient and selective reaction for forming a stable triazole linkage between the Azido-PEG4-TFP ester and molecules containing terminal alkynes or strained alkynes [, ].

  • 2,3,5,6-tetrafluorophenyl (TFP) ester: This group reacts with primary amines present on biomolecules like proteins, peptides, and antibodies []. The reaction between the TFP ester and the amine group forms an amide bond, creating a covalent linkage between the Azido-PEG4-TFP ester and the biomolecule [].

Due to the presence of these two functional groups, Azido-PEG4-TFP ester serves as a versatile tool for bioconjugation. Scientists can use it to:

  • Conjugate biomolecules: Azido-PEG4-TFP ester allows researchers to covalently attach various biomolecules like enzymes, drugs, or imaging agents to proteins or antibodies []. This conjugation strategy is useful for targeted drug delivery, development of antibody-drug conjugates, and designing biofunctional surfaces [].

  • Functionalization of nanoparticles: The azide group of Azido-PEG4-TFP ester can be used to attach nanoparticles like liposomes or micelles to biomolecules containing alkynes []. This approach enables the development of targeted delivery systems for drugs or genes in research settings [].

Advantages of Azido-PEG4-TFP Ester

  • Stability: Compared to commonly used N-hydroxysuccinimidyl (NHS) esters, Azido-PEG4-TFP ester exhibits greater stability, especially in high pH environments []. This improved stability allows for more controlled and efficient conjugation reactions [].

  • Specificity: Click chemistry reactions involving the azide group are highly specific and chemoselective, minimizing side reactions and improving the purity of the conjugates [].

  • PEGylation: The PEG (polyethylene glycol) spacer in Azido-PEG4-TFP ester offers several advantages:

    • Water solubility: The PEG spacer enhances the water solubility of the conjugated biomolecule, improving its biocompatibility and reducing aggregation [].
    • Increased hydrodynamic volume: The PEG spacer increases the size of the conjugated biomolecule, potentially influencing its pharmacokinetic properties like circulation time in the body [].
, most notably:

  • Click Chemistry: It can undergo copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages with alkyne-containing partners. This reaction is crucial for conjugating proteins, peptides, or other biomolecules .
  • Bioorthogonal Reactions: The azide group reacts selectively with dibenzylcyclooctyne (DBCO) groups in copper-free conditions, preventing potential cytotoxicity associated with copper ions .

The biological activity of Azido-PEG4-TFP ester is primarily linked to its ability to facilitate the conjugation of biomolecules. This property enhances the specificity and efficacy of drug delivery systems, enabling targeted therapies. The compound's bioorthogonal nature allows for labeling in complex biological environments without disrupting cellular functions .

The synthesis of Azido-PEG4-TFP ester typically involves the following steps:

  • Preparation of PEG Linker: A PEG chain is synthesized or obtained.
  • Esterification: The PEG linker is reacted with trifluoroacetic acid to form the TFP ester.
  • Azidation: The terminal hydroxyl group of the PEG-TFP ester is converted to an azide group using sodium azide or another suitable reagent .

This multi-step synthesis ensures that the final product retains high purity and functionality.

Azido-PEG4-TFP ester has diverse applications in:

  • Bioconjugation: It is used to attach drugs or labels to proteins and peptides for research and therapeutic purposes.
  • Diagnostics: The compound aids in the development of biosensors and diagnostic assays by enabling specific binding events.
  • Drug Delivery Systems: Its properties facilitate the targeted delivery of therapeutic agents to specific cells or tissues .

Studies involving Azido-PEG4-TFP ester often focus on its interaction with various biomolecules, including proteins and nucleic acids. These interactions are typically analyzed using techniques such as:

  • Mass Spectrometry: To confirm successful conjugation.
  • Fluorescence Spectroscopy: To study binding affinities and kinetics.
  • Cellular Assays: To assess the biological impact of conjugated compounds .

Several compounds share structural similarities with Azido-PEG4-TFP ester, each offering unique properties:

Compound NameFunctional GroupsKey Features
Azido-dPEG24-TFP EsterAzide, TFP EsterLonger PEG chain; used for larger biomolecule conjugation .
EZ-Link TFP Ester-PEG4-DBCODBCO, TFP EsterAllows copper-free click reactions; versatile in protein labeling .
Sulfo DBCO-PEG4-TFP EsterSulfate, DBCO, TFPWater-soluble; enhances solubility in biological applications .

The uniqueness of Azido-PEG4-TFP ester lies in its balance between hydrophilicity from the PEG chain and reactivity from the azide and TFP groups, making it particularly effective for applications requiring precise control over conjugation processes.

Design Principles of Heterobifunctional Polyethylene Glycol Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are engineered to bridge two distinct functional groups, enabling site-specific bioconjugation. The general structure follows X–PEG–Y, where X and Y represent orthogonal reactive moieties. For azido-PEG4-TFP ester, the azide group facilitates copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), while the TFP ester reacts with primary or secondary amines under mild basic conditions (pH 7.5–8.0).

The tetraethylene glycol spacer (16 atoms, 17.7 Å) balances hydrophilicity and steric flexibility, enhancing solubility and minimizing steric hindrance during conjugation. Discrete PEGs, unlike polydisperse counterparts, ensure reproducible molecular weights, simplifying analytical characterization.

Design FeatureFunctional RoleExample in Azido-PEG4-TFP Ester
Orthogonal reactivityEnables sequential, site-specific conjugationAzide (SPAAC) + TFP ester (amine coupling)
Discrete PEG spacerEnsures monodispersity and predictable hydrodynamic propertiesTetraethylene glycol (4 repeating units)
Hydrolytic stabilityProlongs shelf life and reaction windowTFP ester’s resistance to hydrolysis vs. NHS esters

Stepwise Synthesis of Azide-Terminated Tetraethylene Glycol Derivatives

The synthesis of azido-PEG4-TFP ester begins with functionalizing tetraethylene glycol (PEG4) monomers. A solid-phase approach, as demonstrated by Khanal and Fang, employs Wang resin (4-benzyloxy benzyl alcohol) for iterative coupling.

  • Monomer Preparation: Tetraethylene glycol is sequentially derivatized with dimethoxytrityl (DMTr) and tosyl (Ts) groups. The DMTr group protects the hydroxyl terminus, while the tosyl group serves as a leaving site for azide introduction.
  • Solid-Phase Assembly:
    • Deprotonation: Wang resin is treated with tert-butyl potassium (tBuOK) to generate alkoxide ions.
    • Coupling: The PEG4 monomer reacts with the alkoxide via Williamson ether synthesis, extending the PEG chain.
    • Detritylation: Dilute trifluoroacetic acid (TFA) removes the DMTr group, exposing the hydroxyl for subsequent cycles.
  • Azide Introduction: Tosyl groups are displaced by sodium azide (NaN₃), yielding terminal azides.

This chromatography-free method achieves >98% purity, critical for hydrolysis-sensitive intermediates.

TFP Ester Activation Strategies for Amine-Specific Conjugation

TFP esters are favored over N-hydroxysuccinimide (NHS) esters for amine coupling due to superior hydrolytic stability and reactivity at higher pH (7.5–8.0). The electron-withdrawing fluorine atoms in TFP enhance electrophilicity, accelerating nucleophilic attack by amines.

Reaction Optimization:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) minimizes hydrolysis.
  • Stoichiometry: A 1.2–1.5 molar excess of TFP ester ensures complete amine modification.
  • Quenching: Residual TFP esters are quenched with hydroxylamine or glycine.
ParameterTFP EsterNHS Ester
Optimal pH7.5–8.07.0–7.5
Hydrolytic half-life~4 hours (pH 8.0, 25°C)~1 hour (pH 7.5, 25°C)
Amine reactivityHigherModerate

Purification Techniques for Hydrolysis-Sensitive Polyethylene Glycol Derivatives

Purifying azido-PEG4-TFP ester demands stringent control of moisture and temperature. Key methods include:

  • Precipitation: Cold diethyl ether precipitates PEG derivatives, removing unreacted monomers.
  • Size-Exclusion Chromatography (SEC): Separates PEG conjugates based on hydrodynamic volume, avoiding silica-based columns that adsorb hygroscopic PEGs.
  • Lyophilization: Freeze-drying aqueous solutions preserves integrity, though residual solvents must be minimized to prevent ester hydrolysis.

Storage Protocols:

  • Temperature: -20°C under inert atmosphere (argon or nitrogen).
  • Solvent Systems: Stock solutions in dry acetonitrile or DMSO, stored at -80°C with desiccants.

XLogP3

2.3

Hydrogen Bond Acceptor Count

12

Exact Mass

439.13664805 g/mol

Monoisotopic Mass

439.13664805 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-04-14

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